(2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-imine Core: The chromen-2-imine core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and amines.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Ethoxyphenyl Group Addition: The ethoxyphenyl group can be added through nucleophilic substitution reactions involving ethoxyphenyl halides and the chromen-2-imine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced chromen-2-imine derivatives.
Substitution: Formation of substituted chromen-2-imine derivatives with various functional groups.
Scientific Research Applications
(2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-methoxyphenyl)-2H-chromen-2-imine
- (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-one
Uniqueness
(2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethoxyphenyl group differentiates it from similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-2-28-19-11-9-18(10-12-19)25-23-22(30(26,27)20-6-4-3-5-7-20)15-16-14-17(24)8-13-21(16)29-23/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMFUKHYAXFDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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